molecular formula C15H18BrNO3 B2825320 叔丁基 2-(6-溴-2-氧代-3,4-二氢喹啉-1(2H)-基)乙酸酯 CAS No. 1224927-63-2

叔丁基 2-(6-溴-2-氧代-3,4-二氢喹啉-1(2H)-基)乙酸酯

货号: B2825320
CAS 编号: 1224927-63-2
分子量: 340.217
InChI 键: FHVGZKJWHYJCCN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate is a useful research compound. Its molecular formula is C15H18BrNO3 and its molecular weight is 340.217. The purity is usually 95%.
BenchChem offers high-quality tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

衍生物和络合物的合成

  • 一种新颖的叔丁基 2-(1-氧代异吲哚啉-2-基)乙酸衍生物用于 N-异吲哚啉基 (乙炔丙氨酸) 衍生物和 N-异吲哚啉基-1,2,3-三唑基丙氨酸衍生物的合成,展示了其在通过点击化学创建非天然氨基酸衍生物方面的效用 (Patil & Luzzio, 2017)

化学转化和再循环过程

  • 叔丁基 2-(7-溴-3-叔丁基-8-R-4-氧代吡唑并[5,1-c][1,2,4]三嗪-1(4H)-基)乙酸酯与烷基锂进行快速的级联反应,导致叔丁基 7-氨基-3-叔丁基-8-R-2-氧代-1,2-二氢吡咯并[1,2-b][1,2,4]三嗪-6-羧酸酯和一个四环[1,2,4]三嗪并[2′,3′:1,5]吡咯并[3,2-c]异喹啉衍生物的形成,说明了其在复杂再循环过程中的多功能性 (Ivanov, 2020)

增强化学反应和合成

  • 叔丁基过苯甲酸酯已被确定为温和的藤原-守谷反应中苯醌的替代品,表明其在增强化学反应和合成方面的潜力 (Liu & Hii, 2011)
  • 叔丁基亚硝酸盐在涉及喹啉、异喹啉和苯乙烯的多组分反应中担任氧化剂和 N1 合成的双重角色,展示了其在促进复杂化学合成中的效用 (Sau et al., 2018)

在药物开发中的潜力

  • 作为一种 4-氨基喹啉药物候选物,N-叔丁基异喹啉 (GSK369796) 是在公私合作关系中开发的,例证了该化合物在药物开发中的潜力。该分子的设计基于化学、毒理学、药代动力学和药效学方面的考虑 (O’Neill 等,2009)

在叔丁氧羰基化反应中的效用

  • 1-叔丁氧基-2-叔丁氧羰基-1,2-二氢异喹啉 (BBDI) 用作芳香族和脂肪族胺盐酸盐和酚的叔丁氧羰基化试剂,展示了其在叔丁氧羰基化反应中的效用 (Ouchi 等,2002)

属性

IUPAC Name

tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO3/c1-15(2,3)20-14(19)9-17-12-6-5-11(16)8-10(12)4-7-13(17)18/h5-6,8H,4,7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVGZKJWHYJCCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C(=O)CCC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 95% dry sodium hydride (834 mg, 33.0 mmol) in anhydrous N,N-dimethylformamide (30 mL) at room temperature was added a solution of 6-bromo-3,4-dihydroquinolin-2(1H)-one (6.780 g, 30.00 mmol) in anhydrous N,N-dimethylformamide (10 mL). The reaction mixture was stirred for 30 minutes under an atmosphere of dry N2, followed by addition of a solution of tert-butyl 2-bromoacetate (7.5 mL, 49.7 mmol) in N,N-dimethylformamide (10 mL). The reaction mixture was stirred at room temperature until the majority of the starting material was converted (confirmed by LCMS). The reaction mixture was quenched with methanol (40 mL), the mixture concentrated under reduced pressure, then diluted with ethyl acetate (150 mL). The organic phase was washed with water (100 mL), 30% ammonium chloride (100 mL) and brine (100 mL), dried, and concentrated under reduced pressure. Ethyl ether (20 mL) was added, and the mixture sonicated, filtered, washed with ether (20 mL), and dried to afford tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate (7.348 g, 21.6 mmol, 72%). LCMS mz 285.9 (M−56+H), 363.9 (M+Na), anal HPLC>97% in purity. 1H NMR (400 MHz; CDCl3) δ 7.30-7.40 (m, 2H); 7.50-6.70 (m, 1H); 4.54 (s, 2H); 2.92 (m, 2H); 2.69 (m, 2H), 1.44 (s, 9 H).
Quantity
834 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
6.78 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
7.5 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。